![molecular formula C16H21N3O3 B3012535 4-[[2-[(2-氰基-3-甲基丁-2-基)氨基]-2-氧代乙基]氨基]苯甲酸甲酯 CAS No. 1240701-27-2](/img/structure/B3012535.png)

4-[[2-[(2-氰基-3-甲基丁-2-基)氨基]-2-氧代乙基]氨基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

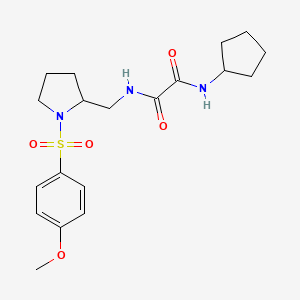

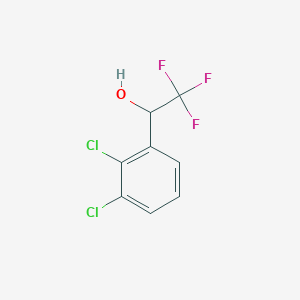

The compound "Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of an ester functional group, a cyano group, and multiple amine functionalities, which could imply a variety of chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates is achieved through Friedel–Crafts acylation, which is a key step in producing intermediates for biologically active compounds, including ACE inhibitors . Similarly, the synthesis of oligomers from benzyl-N-Boc-(3R)-aminobutanoate involves cyclization and rearrangement catalyzed by Sn(OTf)2 . These methods could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple stereocenters and functional groups that can influence its three-dimensional conformation. The synthesis of oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-ones demonstrates the importance of stereochemistry in the formation of ordered structures . The molecular structure of related compounds can be characterized using techniques such as NMR spectroscopy, as shown in the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate .

Chemical Reactions Analysis

The compound's functional groups suggest it could participate in various chemical reactions. For example, methyl esters can be transformed into amides, a reaction that might be relevant for the target compound . The presence of a cyano group could allow for further functionalization through nucleophilic addition or by serving as a leaving group in substitution reactions. The amino groups present in the compound could be involved in the formation of peptide bonds or cyclization reactions, as seen in the synthesis of different heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of polar functional groups such as esters, cyano, and amino groups would affect its solubility in organic solvents and water. The compound's melting point, boiling point, and stability could be predicted based on the properties of similar compounds. For example, the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate and its derivatives provides insights into the reactivity and stability of compounds with similar functional groups .

科学研究应用

合成化学应用

环化反应

Ukrainets 等人 (2014) 的一项研究详细介绍了在碱存在下 2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基氨基}苯甲酸甲酯的环化,生成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的 2-取代苯胺。这项工作突出了该化合物在合成复杂杂环结构中的作用,这可能对药物或有机材料的开发产生影响 (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014)。

烷基化和氨基化

Estermann 和 Seebach (1988) 对 3-氨基丁酸的非对映选择性烷基化研究讨论了可能类似于涉及 4-[[2-[(2-氰基-3-甲基丁-2-基)氨基]-2-氧代乙基]氨基]苯甲酸甲酯反应的方法。这些方法为合成对映体纯化合物提供了基础,这对药物开发和生物活性分子的合成至关重要 (Estermann & Seebach, 1988)。

材料科学应用

光聚合引发剂

Guillaneuf 等人 (2010) 描述了将新型烷氧胺化合物用作氮氧化物介导光聚合的光引发剂。虽然所讨论的特定化合物有所不同,但该研究强调了相关有机化合物在通过光聚合工艺开发新材料方面的潜力。这可能表明 4-[[2-[(2-氰基-3-甲基丁-2-基)氨基]-2-氧代乙基]氨基]苯甲酸甲酯在制造具有特定性能的聚合物或涂层方面的应用 (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010)。

生物研究应用

代谢研究

Hutton、Sener 和 Malaisse (1979) 研究了 4-甲基-2-氧代戊酸盐在胰岛中的代谢,展示了类似化合物如何代谢并影响细胞功能。这项研究提供了 4-[[2-[(2-氰基-3-甲基丁-2-基)氨基]-2-氧代乙基]氨基]苯甲酸甲酯可能如何与生物系统相互作用的见解,可能为药物设计或代谢研究提供信息 (Hutton, Sener, & Malaisse, 1979)。

作用机制

Mode of Action

Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution . This is a common reaction for benzene derivatives, where the electron-rich aromatic ring attacks an electrophile, leading to the substitution of a hydrogen atom with the electrophile .

属性

IUPAC Name |

methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11(2)16(3,10-17)19-14(20)9-18-13-7-5-12(6-8-13)15(21)22-4/h5-8,11,18H,9H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZNQQFOAZPLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)

![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)

![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)